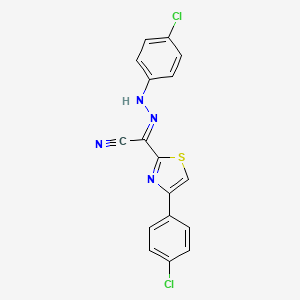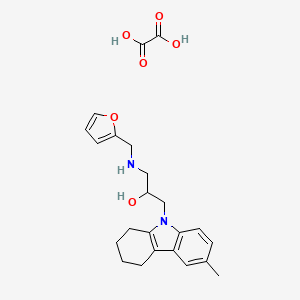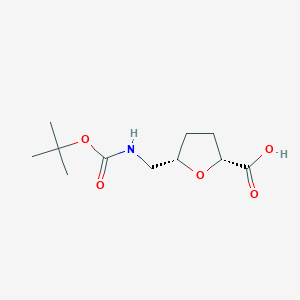
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with both a 3,5-dimethoxybenzyl group and a 2-fluorobenzyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the 3,5-Dimethoxybenzyl Group: This step often involves the alkylation of the piperidine nitrogen with 3,5-dimethoxybenzyl chloride under basic conditions.
Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the piperidine ring.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both methoxy and fluorobenzyl groups can enhance binding affinity and specificity.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as central nervous system agents, including antipsychotics and antidepressants. The piperidine ring is a common motif in many pharmacologically active compounds.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy and fluorobenzyl groups can enhance lipophilicity and membrane permeability, facilitating its action at target sites.
Comparison with Similar Compounds
Similar Compounds
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-benzylpiperidine: Lacks the fluorine atom, which can significantly alter its pharmacokinetic properties.
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(4-fluorobenzyl)piperidine: The fluorine atom is in a different position, potentially affecting its binding affinity and activity.
Uniqueness
The presence of both 3,5-dimethoxybenzyl and 2-fluorobenzyl groups in 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate makes it unique. The combination of these groups can enhance its chemical stability, reactivity, and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(2-fluorophenyl)methyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3.C2H2O4/c1-25-20-11-18(12-21(13-20)26-2)16-27-15-17-7-9-24(10-8-17)14-19-5-3-4-6-22(19)23;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNNYQGHAIABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=CC=C3F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)
![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)



![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)

![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)

